N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 890626-33-2
VCID: VC5862597
InChI: InChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3
SMILES: CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C22H22N4
Molecular Weight: 342.446

N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 890626-33-2

Cat. No.: VC5862597

Molecular Formula: C22H22N4

Molecular Weight: 342.446

* For research use only. Not for human or veterinary use.

N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine - 890626-33-2

Specification

CAS No. 890626-33-2
Molecular Formula C22H22N4
Molecular Weight 342.446
IUPAC Name N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3
Standard InChI Key KFPZECGYILHTQG-UHFFFAOYSA-N
SMILES CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused pyrazolo[1,5-a]pyrimidine core substituted with a benzyl group at position 7, a phenyl group at position 3, and a propyl chain at position 5 (Figure 1). Key descriptors include:

PropertyValueSource
IUPAC NameN-Benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
SMILESCCCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
InChIKeyKFPZECGYILHTQG-UHFFFAOYSA-N
SolubilityNot publicly available

The planar pyrazolo[1,5-a]pyrimidine scaffold enables π-π stacking interactions, while the benzyl and propyl substituents enhance lipophilicity, potentially improving membrane permeability .

Synthesis and Chemical Properties

Synthetic Routes

The compound is synthesized via multi-step condensation reactions. A common approach involves:

  • Cyclocondensation: Reacting β-enaminones with 3-aminopyrazoles under microwave-assisted conditions to form the pyrazolo[1,5-a]pyrimidine core .

  • Functionalization: Introducing the benzyl and propyl groups via nucleophilic substitution or reductive amination .

Table 1: Optimization of Synthesis Conditions

ParameterOptimal ConditionYieldSource
CatalystK₂S₂O₈ (3 equiv)78%
SolventDMSO:H₂O (1:1)85%
Temperature120°C (microwave)82%

Industrial-scale production often employs continuous-flow reactors to enhance reproducibility .

Applications in Scientific Research

Fluorescent Probes

Derivatives of pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts (Δλ = 120 nm) and quantum yields up to 44%, making them suitable for bioimaging .

Kinase Inhibitors

The compound serves as a scaffold for cyclin-dependent kinase (CDK) inhibitors. Analogues show nanomolar affinity for CDK2 (IC₅₀ = 9.2 nM) .

Table 2: Comparative Kinase Inhibition Data

CompoundCDK2 IC₅₀ (nM)Selectivity (vs. CDK4)Source
N-Benzyl-3-phenyl-5-propyl9.212-fold
Roscovitine (Control)15.73-fold

Comparative Analysis with Structural Analogues

Substituent Effects

  • Propyl vs. Allyl: Replacing the propyl group with an allyl chain (as in CAS 890619-09-7) reduces anticancer potency (IC₅₀ = 18.4 µM) .

  • Benzyl vs. Methyl: N-Methyl analogues show 3-fold lower antiviral activity, emphasizing the benzyl group’s role in target engagement .

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